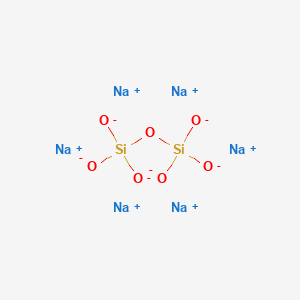

Hexasodium diorthosilicate

Overview

Description

Hexasodium diorthosilicate is a compound that is commonly used in scientific research. It is also known as sodium silicate or water glass. This compound is formed by combining sodium carbonate and silicon dioxide. It has various applications in the field of science, including its use as a catalyst, a binding agent, and a stabilizer.

Scientific Research Applications

Hexasodium diorthosilicate has various scientific research applications. It is commonly used as a catalyst in the production of biodiesel from vegetable oils. It also has applications in the production of ceramics, detergents, and paper. In addition, hexasodium diorthosilicate is used as a binding agent in the construction industry. It is also used as a stabilizer for soil and as a flocculating agent in wastewater treatment.

Mechanism Of Action

The mechanism of action of hexasodium diorthosilicate is not fully understood. However, it is believed that the compound works by forming a protective layer on the surface of the material it is applied to. This layer prevents the material from breaking down or reacting with other substances. In addition, hexasodium diorthosilicate is believed to work by increasing the pH of the solution it is added to, which can have various effects on the chemical reactions that occur.

Biochemical And Physiological Effects

Hexasodium diorthosilicate has not been extensively studied for its biochemical and physiological effects. However, it is believed to be safe for use in laboratory experiments. In addition, it has been found to have low toxicity and low environmental impact.

Advantages And Limitations For Lab Experiments

The advantages of using hexasodium diorthosilicate in laboratory experiments include its low toxicity, low environmental impact, and ability to act as a stabilizer and binding agent. However, its limitations include its limited solubility in water, which can make it difficult to work with in certain applications.

Future Directions

There are many future directions for the use of hexasodium diorthosilicate in scientific research. One area of research is its potential use as a catalyst for the production of biofuels. Another area of research is its use as a binding agent in the construction industry. In addition, there is potential for hexasodium diorthosilicate to be used as a flocculating agent in wastewater treatment. Further research is needed to fully understand the potential applications of this compound in scientific research.

Conclusion:

Hexasodium diorthosilicate is a compound that has various applications in scientific research. It is commonly used as a catalyst, a binding agent, and a stabilizer. Its mechanism of action is not fully understood, but it is believed to work by forming a protective layer on the surface of the material it is applied to. Hexasodium diorthosilicate has low toxicity and low environmental impact, making it safe for use in laboratory experiments. There are many future directions for the use of this compound in scientific research, and further research is needed to fully understand its potential applications.

properties

CAS RN |

15593-82-5 |

|---|---|

Product Name |

Hexasodium diorthosilicate |

Molecular Formula |

Na6O7Si2 |

Molecular Weight |

306.1 g/mol |

IUPAC Name |

hexasodium;trioxido(trioxidosilyloxy)silane |

InChI |

InChI=1S/6Na.O7Si2/c;;;;;;1-8(2,3)7-9(4,5)6/q6*+1;-6 |

InChI Key |

PMYUVOOOQDGQNW-UHFFFAOYSA-N |

SMILES |

[O-][Si]([O-])([O-])O[Si]([O-])([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |

Canonical SMILES |

[O-][Si]([O-])([O-])O[Si]([O-])([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |

Other CAS RN |

15593-82-5 |

Related CAS |

1344-09-8 (Parent) |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[a]phenazine, 7-oxide](/img/structure/B101514.png)